molecular formula C9H15Br B2897994 2-(Bromomethyl)bicyclo[2.2.2]octane CAS No. 1850918-76-1

2-(Bromomethyl)bicyclo[2.2.2]octane

Cat. No.: B2897994
CAS No.: 1850918-76-1
M. Wt: 203.123
InChI Key: LKEJZWYPDGTEIK-UHFFFAOYSA-N
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Description

2-(Bromomethyl)bicyclo[2.2.2]octane is an organic compound with the molecular formula C9H15Br. It is a brominated derivative of bicyclo[2.2.2]octane, a bicyclic hydrocarbon. This compound is of interest due to its unique structure and reactivity, making it useful in various chemical syntheses and research applications .

Mechanism of Action

Target of Action

The primary target of 2-(Bromomethyl)bicyclo[22It is part of a class of molecules known as the bicyclo[222]octane Motif, which are potential candidates for single-molecule insulators .

Mode of Action

The mode of action of 2-(Bromomethyl)bicyclo[2.2.2]octane is related to its ability to suppress electronic transmission through σ-conjugated molecules by destructive quantum interference . This property makes it a potential candidate for single-molecule insulators .

Biochemical Pathways

The specific biochemical pathways affected by 2-(Bromomethyl)bicyclo[22Its parent class, the bicyclo[222]octane Motif, is known to affect electron transport properties .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(Bromomethyl)bicyclo[22It is known that the compound is a liquid at room temperature , which may influence its absorption and distribution.

Result of Action

The molecular and cellular effects of 2-(Bromomethyl)bicyclo[22Its ability to suppress electronic transmission through σ-conjugated molecules by destructive quantum interference suggests that it could have significant effects at the molecular level.

Action Environment

Environmental factors that influence the action, efficacy, and stability of 2-(Bromomethyl)bicyclo[22It is known that the compound is stable at room temperature , suggesting that it may be relatively stable under a variety of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)bicyclo[2.2.2]octane typically involves the bromination of bicyclo[2.2.2]octane derivatives. One common method is the radical bromination of bicyclo[2.2.2]octane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)bicyclo[2.2.2]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Bromomethyl)bicyclo[2.2.2]octane has several applications in scientific research:

Comparison with Similar Compounds

2-(Bromomethyl)bicyclo[2.2.2]octane can be compared with other brominated bicyclic compounds, such as:

These comparisons highlight the unique structure and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-(bromomethyl)bicyclo[2.2.2]octane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15Br/c10-6-9-5-7-1-3-8(9)4-2-7/h7-9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEJZWYPDGTEIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1CC2CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1850918-76-1
Record name 2-(bromomethyl)bicyclo[2.2.2]octane
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